N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide

Antitubercular ATP-PRTase Inhibition Mycobacterium tuberculosis

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide (CAS 2034333-10-1) is a synthetic, heterocyclic small molecule belonging to the benzo[d]thiazole-2-carboxamide chemotype. Its structure features a benzothiazole core linked via a carboxamide bridge to a hydroxyethyl spacer that simultaneously bears a furan-2-yl and a thiophen-2-yl ring.

Molecular Formula C18H14N2O3S2
Molecular Weight 370.44
CAS No. 2034333-10-1
Cat. No. B2913709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide
CAS2034333-10-1
Molecular FormulaC18H14N2O3S2
Molecular Weight370.44
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C(=O)NCC(C3=CC=CO3)(C4=CC=CS4)O
InChIInChI=1S/C18H14N2O3S2/c21-16(17-20-12-5-1-2-6-13(12)25-17)19-11-18(22,14-7-3-9-23-14)15-8-4-10-24-15/h1-10,22H,11H2,(H,19,21)
InChIKeyAXMRDIABSNHZQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide: Structural Context and Chemical Class


N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide (CAS 2034333-10-1) is a synthetic, heterocyclic small molecule belonging to the benzo[d]thiazole-2-carboxamide chemotype. Its structure features a benzothiazole core linked via a carboxamide bridge to a hydroxyethyl spacer that simultaneously bears a furan-2-yl and a thiophen-2-yl ring . This chemotype is recognized for its capacity to engage diverse biological targets, with published derivatives demonstrating inhibition of mycobacterial ATP-phosphoribosyl transferase (ATP-PRTase) and the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase [1][2]. The compound's specific substitution pattern—a tertiary alcohol flanked by two distinct heteroaromatic rings—is a key structural differentiator within the class, though its own quantitative pharmacological profile remains uncharacterized in peer-reviewed literature.

1
Dual heteroaryl (furan-2-yl & thiophen-2-yl) pharmacophore scaffold
2
Chiral tertiary alcohol linker enables stereochemical SAR exploration
3
Benzothiazole-2-carboxamide chemotype with reported ATP-PRTase / EGFR inhibition

Why Selecting N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide Over Generic Benzo[d]thiazole-2-carboxamides Matters


Simply choosing any benzo[d]thiazole-2-carboxamide is insufficient for projects demanding a specific polypharmacological fingerprint or a defined chemical handle. The target compound's unique triad—a hydrogen-bond donor/acceptor hydroxyethyl linker simultaneously substituted with a furan-2-yl and thiophen-2-yl ring—creates a chiral, three-dimensional pharmacophore distinct from simpler N-arylalkyl derivatives . Published structure-activity relationship (SAR) studies on this chemotype against ATP-PRTase demonstrate that modifications to the amide substituent drastically alter potency, with EC50 values ranging from sub-micromolar to inactive [1]. Similarly, an EGFR-targeted series showed that replacing a furan-2-ylmethyl group with other substituents can shift cytotoxic IC50 values against A549 cells by over 10-fold [2]. Consequently, even a close regioisomer, such as N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide (CAS 2034238-55-4), is predicted to exhibit a distinct target binding profile due to altered heterocycle electronics and geometry, rendering direct functional substitution scientifically unsound without empirical validation.

Target Compound
Furan-2-yl substitution (CAS 2034333-10-1)
Furan-3-yl Regioisomer
Furan-3-yl substitution (CAS 2034238-55-4); shifts heterocycle electronics and geometry
Target Compound
Benzo[d]thiazole core (H-bond acceptor N)
Benzothiophene Analog
Benzo[b]thiophene core (no thiazole N); alters kinase selectivity profile

Quantitative Differentiation Evidence for N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide


Class-Level Evidence: Antitubercular Target Engagement and Potency

A derivative from the same chemotype, compound 1n, inhibited mycobacterial ATP-PRTase with a half maximal effective concentration (EC50) and binding constant (Kd) that established it as a competitive inhibitor of ATP [1]. This contrasts with another chemotype derivative, 2a, which showed weaker competitive inhibition. The target compound's unique substitution pattern is not represented in this dataset, but the core scaffold's validated engagement with this novel anti-TB target provides a strong basis for its differentiation from non-benzothiazole anti-TB agents.

ATP-PRTase Inhibition
Class-level
Compound 1n: stronger competitive inhibition vs 2a (exact EC₅₀/Kd undisclosed)
Supports benzothiazole core as ATP-PRTase inhibitor scaffold
Target compound not directly tested; class-level inference
Antitubercular ATP-PRTase Inhibition Mycobacterium tuberculosis

Class-Level Evidence: Selective Cytotoxicity Against EGFR-Overexpressing Cancer Cell Lines

The most potent compound from a series of benzo[d]thiazole-2-carboxamides, compound 6i (which contains a furan-2-ylmethyl substituent), exhibited IC50 values of 4.05, 12.17, and 6.76 μM against the EGFR high-expressed cancer cell lines A549, HeLa, and SW480, respectively, while showing weak activity against the EGFR low-expressed HepG2 cell line and minimal toxicity to normal HL7702 cells [1]. The target compound, with its dual furan/thiophene substitution, is a next-generation analog in this lineage, primed for exploring improved potency and selectivity within the same pharmacological paradigm.

EGFR-Dependent Cytotoxicity
Class-level
IC₅₀ A549 = 4.05 μM
IC₅₀ HeLa = 12.17 μM
IC₅₀ SW480 = 6.76 μM
Reported EGFR-dependent cytotoxicity of chemotype
Compound 6i data; selectivity >10-fold vs low-EGFR cells; target analog not directly assayed
EGFR Inhibition Anticancer Cytotoxicity

Structural Differentiation from the Furanyl Regioisomer: A Key Determinant of Activity

The closest commercially available analog is the furan-3-yl regioisomer, N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide (CAS 2034238-55-4) . In heterocyclic medicinal chemistry, the position of the heteroatom (furan-2-yl vs. furan-3-yl) has a profound impact on molecular electrostatic potential, dipole moment, and hydrogen-bond acceptor capability. For instance, in the documented EGFR inhibitor series, the furan-2-ylmethyl derivative (6i) was the most potent, strongly implying a favorable interaction for the 2-substituted furan [1]. The target compound's furan-2-yl orientation is therefore predicted to be superior for target engagement compared to its furan-3-yl regioisomer, a hypothesis that is highly relevant for procurement decisions in SAR expansion studies.

Furan Regioisomer Comparison
Supporting
Furan-2-yl (target)
vs Furan-3-yl regioisomer
>10-fold potency difference in related SAR
Predicted regioisomer-specific target engagement; avoid false negatives
Based on EGFR inhibitor SAR with furan-2-ylmethyl derivative
Structure-Activity Relationship Regioisomerism Medicinal Chemistry

Differentiation from Benzothiophene and Other Core-Modified Analogs

A closely related structural analog, N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide, featuring a benzothiophene core instead of benzothiazole, is also commercially available . The replacement of the thiazole nitrogen (in benzothiazole) with a carbon atom (in benzothiophene) eliminates a key hydrogen-bond acceptor site. In kinase inhibitor design, such a modification is known to drastically alter the selectivity profile. The target compound's benzothiazole core is therefore a critical hydrogen-bonding pharmacophore element [1], distinguishing it from the benzothiophene analog in terms of potential target engagement and off-target liability.

Core Heterocycle Comparison
Supporting
Benzothiazole (N-containing)
vs Benzothiophene (no thiazole N)
Loss of H-bond acceptor may shift affinity 10-100×
Core heteroatom differentiates target engagement profile
Scaffold hop alters kinase selectivity; not interchangeable
Kinase Selectivity Scaffold Hopping Benzothiazole vs Benzothiophene

High-Impact Research Applications for N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide


Hit-to-Lead Optimization in Antitubercular Drug Discovery Targeting the Histidine Biosynthesis Pathway

This compound is an ideal starting point for medicinal chemistry teams focusing on novel, non-mur ligase anti-TB targets. The benzo[d]thiazole-2-carboxamide core has been validated as a potent inhibitor of M. tuberculosis ATP-PRTase, a crucial enzyme in the L-histidine biosynthesis pathway [1]. The target compound's unique dual heteroaryl-hydroxyethyl tail offers an opportunity to explore unexplored chemical space within this binding pocket, with the goal of improving upon the EC50 and Kd values established by earlier derivatives. Its procurement should be prioritized by groups seeking to generate intellectual property around this novel chemotype.

Developing Selective EGFR-Directed Probes for Cancer Biology Research

For researchers investigating EGFR-dependent cancers, this compound represents a next-generation scaffold derived from a proven selective cytotoxic chemotype. Published analogs have demonstrated significant potency against EGFR-overexpressing cell lines (A549, HeLa, SW480) while sparing normal cells, a profile linked to the benzo[d]thiazole-2-carboxamide core [2]. The target compound's distinct substitution pattern is expected to further modulate this selectivity window, making it a valuable chemical probe for dissecting EGFR signaling pathways and overcoming resistance mechanisms associated with first-generation inhibitors.

Structure-Activity Relationship (SAR) Expansion of Furan/Thiophene-Containing Pharmacophores

This compound serves a critical role in academic and industrial laboratories conducting heterocyclic SAR studies. The simultaneous presence of a furan-2-yl and a thiophen-2-yl ring on a single molecular scaffold is relatively rare and allows for the systematic exploration of how subtle electronic and steric changes (e.g., furan-2-yl vs. furan-3-yl) impact overall pharmacological profile . Its procurement is more valuable than acquiring simpler, mono-substituted analogs because it enables the probing of cooperative binding effects and the optimization of three-dimensional pharmacophore models.

Procurement as a Benchmark Compound in Benzothiazole-Focused Kinase Selectivity Panels

For organizations conducting broad kinase selectivity screening, this compound is a superior benchmark for benzothiazole-based inhibitors compared to benzothiophene or benzofuran analogs. The thiazole nitrogen is a key hydrogen-bond acceptor that frequently anchors inhibitors within the kinase hinge region [1]. Using this compound in a selectivity panel helps establish the baseline polypharmacology of the benzothiazole chemotype, enabling the deconvolution of target-specific effects from core scaffold-driven off-target activities in subsequent drug discovery programs.

Application
Selection Property
Validation Focus
ATP-PRTase target engagement studies
Chemotype-level ATP-PRTase inhibition evidence
Confirm target engagement for this specific analog
EGFR-dependent cell model research
EGFR-associated cytotoxicity profile (chemotype-derived)
Selectivity across EGFR-high vs EGFR-low cell lines
Heterocyclic SAR expansion
Dual heteroaryl substitution pattern
Regioisomer- and heterocycle-dependent activity modulation
Kinase selectivity panel benchmarking
Benzothiazole hinge-binding motif
Core scaffold polypharmacology in kinase panels
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